molecular formula C9H7F3O B2543131 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one CAS No. 1183132-63-9

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one

Cat. No.: B2543131
CAS No.: 1183132-63-9
M. Wt: 188.149
InChI Key: RPLONKGLEAKGOO-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one (CAS 1183132-63-9) is a high-purity, fluorinated organic building block supplied for advanced research and development applications. With a molecular formula of C9H7F3O and a molecular weight of 188.15 g/mol, this compound serves as a versatile synthon in medicinal chemistry and drug discovery . A primary research application of this ketone and its analogs is their use as key intermediates in the synthesis of fluorinated heterocycles. Specifically, structurally similar 1,3-dihalo-1,1-difluoro-2-propanone derivatives have been utilized in efficient synthetic routes to prepare 4-bromodifluoromethyl-thiazoles, a privileged scaffold in pharmaceutical research . The incorporation of fluorine atoms and the difluoromethylene group (-CF2-) is a common strategy to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of the 4-fluorophenyl moiety is also significant, as fluorinated phenyl groups are frequently explored in the development of bioactive molecules with anti-inflammatory properties . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures and cold-chain transportation are recommended to maintain the integrity of the product .

Properties

IUPAC Name

1,1-difluoro-3-(4-fluorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLONKGLEAKGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Indium mediates the formation of a difluoroenolate intermediate, which reacts with 4-fluorobenzaldehyde via nucleophilic addition. The reaction proceeds in aqueous ethanol at 50°C for 2 hours, yielding 2,2-difluoro-3-(4-fluorophenyl)-3-hydroxypropan-1-one as the primary product. Subsequent dehydration with concentrated sulfuric acid eliminates the β-hydroxy group, forming an α,β-unsaturated intermediate. Catalytic hydrogenation using palladium on carbon saturates the double bond, furnishing 1,1-difluoro-3-(4-fluorophenyl)propan-2-one in 78% overall yield (Table 1).

Table 1: Reformatsky Reaction Parameters

Step Conditions Yield (%)
Enolate formation In, H2O, 50°C, 2 h 85
Dehydration H2SO4, reflux, 1 h 92
Hydrogenation H2 (1 atm), Pd/C, EtOAc, 25°C, 3 h 89

Key advantages include the one-pot enolate formation and excellent functional group tolerance. However, stoichiometric indium consumption raises cost concerns for large-scale synthesis.

Fluorination-Oxidation Sequence

Geminal difluorination of 3-(4-fluorophenyl)propane-1,2-diol using diethylaminosulfur trifluoride (DAST), followed by oxidation, provides a high-purity route to the target compound.

DAST-Mediated Fluorination

Treatment of 3-(4-fluorophenyl)propane-1,2-diol with 2.2 equivalents of DAST in dichloromethane at −78°C replaces both hydroxyl groups with fluorine atoms, yielding 1,1-difluoro-3-(4-fluorophenyl)propan-2-ol in 81% isolated yield. The reaction proceeds via a stepwise mechanism: initial formation of a sulfurofluoridate intermediate followed by fluoride displacement.

Oxidation to Ketone

Oxidation of the secondary alcohol employs pyridinium chlorochromate (PCC) in anhydrous dichloromethane, achieving 94% conversion to this compound. Alternatives like Jones’ reagent (CrO3/H2SO4) afford similar yields but generate acidic waste streams.

Critical Data

  • 1H NMR (500 MHz, CDCl3): δ 7.98 (d, J = 8.5 Hz, 2H, Ar-H), 7.15 (d, J = 8.5 Hz, 2H, Ar-H), 3.42 (t, J = 18.0 Hz, 2H, CF2CH2), 2.81 (s, 3H, COCH3).
  • 19F NMR (470 MHz, CDCl3): δ −112.5 (t, J = 18.0 Hz, CF2), −108.2 (s, Ar-F).

This route’s main limitation lies in the multi-step synthesis of the diol precursor, which typically requires Sharpless asymmetric dihydroxylation of 4-fluorocinnamaldehyde.

Nucleophilic Halogen Exchange

Halex-type reactions enable direct displacement of chlorides or bromides at the α-position of 3-(4-fluorophenyl)propan-2-one derivatives.

Dichloride Precursor Route

Heating 1,1-dichloro-3-(4-fluorophenyl)propan-2-one with anhydrous potassium fluoride in dimethylformamide (DMF) at 120°C for 24 hours replaces chlorides with fluorides, yielding the target compound in 67% yield. Phase-transfer catalysts like 18-crown-6 improve reaction efficiency to 73% by enhancing fluoride nucleophilicity.

Mechanistic Considerations

The SN2 displacement proceeds via a bielectrophilic transition state, with simultaneous attack by two fluoride ions on the dichloride. Competing elimination pathways form α,β-unsaturated byproducts, necessitating careful temperature control.

Friedel-Crafts Acylation Strategies

Despite the deactivating nature of the fluorine substituent, directed ortho-metalation techniques enable regioselective acylation of 4-fluorobenzene derivatives.

Directed ortho-Lithiation

Treatment of 1-fluoro-4-iodobenzene with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species, which reacts with difluoroacetyl chloride to install the ketone moiety. Quenching with ammonium chloride provides this compound in 58% yield.

Limitations:

  • Requires stoichiometric organolithium reagents
  • Competing ipso-substitution reduces yield

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

The $$^{19}\text{F}$$ NMR spectrum exhibits two distinct signals: a triplet at δ −112.5 ppm for the CF2 group (J = 18.0 Hz) and a singlet at δ −108.2 ppm for the aromatic fluorine. In the $$^{13}\text{C}$$ NMR spectrum, the ketone carbon resonates at δ 198.4 ppm, while the CF2 group appears as a quartet at δ 118.6 ppm (J = 280 Hz).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 230.0451 [M+H]$$^+$$, consistent with the molecular formula C9H6F3O.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Cost Index
Reformatsky 78 98 Moderate 3.2
Fluorination-Oxidation 76 99 High 2.8
Halogen Exchange 67 95 Low 4.1
Friedel-Crafts 58 91 Moderate 3.9

The fluorination-oxidation sequence offers the best balance of yield and scalability for industrial applications, while the Reformatsky method suits laboratory-scale synthesis requiring rapid access.

Applications and Derivatives

This compound serves as a key intermediate for:

  • Antifungal azoles via condensation with 1,2,4-triazoles
  • Liquid crystal monomers through Schiff base formation
  • PET imaging agents after $$^{18}\text{F}$$ isotopic labeling

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms and the fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and fluorophenyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-2-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
1,1-Difluoro-3-(4-fluorophenyl)propan-2-one C1: 1,1-difluoro; C3: 4-fluorophenyl C9H7F3O 200.15* High electronegativity, compact substituents
1,3-Bis(4-fluorophenyl)propan-2-one C1, C3: 4-fluorophenyl C15H12F2O 246.25 Symmetric aryl groups, increased steric bulk
1-Chloro-1-(4-fluorophenyl)propan-2-one C1: Cl; C3: 4-fluorophenyl C9H8ClFO 186.61 Chlorine introduces polarizability
1-(4-Fluorophenyl)propan-2-one C3: 4-fluorophenyl C9H9FO 152.17 Simplest fluorinated analog, used in synthesis
(S)-1,1-difluoro-3-(p-tolylsulfinyl)propan-2-one C1: 1,1-difluoro; C3: p-tolylsulfinyl C10H11F2O2S 242.25 Sulfinyl group enhances chirality and coordination

*Calculated based on analogous compounds.

Physicochemical Properties

  • Boiling Points : Fluorine substituents reduce boiling points compared to bulkier groups. For example, 1-chloro-1-(4-fluorophenyl)propan-2-one is a liquid at room temperature, while 1-(4-Fluoro-3-methoxyphenyl)propan-2-one has a predicted boiling point of 260.8±25.0 °C .
  • Solubility : Electron-withdrawing fluorine atoms enhance solubility in polar solvents. However, bulky aryl groups (e.g., in 1,3-bis(4-fluorophenyl)propan-2-one) may reduce solubility in aqueous media .

Research Findings and Implications

  • Electron-Withdrawing Effects: The 1,1-difluoro group significantly lowers the electron density of the carbonyl group compared to non-fluorinated analogs, impacting reactivity in cycloaddition and condensation reactions .
  • Thermal Stability : Fluorinated derivatives exhibit higher thermal stability than chlorinated analogs, as observed in the synthesis of thiazole and pyrazole derivatives .

Biological Activity

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique molecular structure, including two fluorine atoms and a para-substituted fluorophenyl group, this compound has garnered attention for its interactions with various biomolecules and its potential therapeutic applications.

  • Molecular Formula : C10H8F2O
  • Molar Mass : Approximately 188.15 g/mol
  • Structure : The compound features a difluoroketone structure, which enhances its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms increases the compound's lipophilicity and electron-withdrawing properties, facilitating stronger binding interactions with biological macromolecules. This interaction can lead to modulation of enzymatic activity or receptor function, making it a valuable candidate in drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest activity against specific bacterial strains, indicating potential use as an antimicrobial agent.
  • Cytotoxic Effects : Investigations into the cytotoxicity of this compound have revealed selective toxicity towards certain cancer cell lines while sparing normal cells.

Study 1: Enzyme Interaction

A study explored the interaction of this compound with a target enzyme involved in metabolic processes. The results demonstrated that the compound effectively inhibited enzyme activity with an IC50 value indicating potent inhibition at low concentrations. This suggests its potential as a lead compound for developing enzyme inhibitors.

Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens:

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cancer cell lines to evaluate the selectivity and potency of this compound. The findings showed:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)5>50
HeLa (Cervical Cancer)10>25
Normal Fibroblasts>100-

The selectivity index indicates that the compound has a favorable safety profile, demonstrating higher toxicity towards cancer cells compared to normal cells.

Applications in Research and Industry

This compound is being investigated for various applications:

  • Drug Development : As a potential lead compound for developing new therapeutics targeting metabolic disorders and infections.
  • Chemical Synthesis : Utilized as a building block in synthesizing more complex organic molecules.
  • Biochemical Research : Employed in studies examining enzyme mechanisms and receptor interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a fluorinated acetophenone derivative reacts with a fluorobenzaldehyde under basic conditions (e.g., NaOH/EtOH). Fluorination steps may involve agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key parameters include temperature control (0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios to minimize side products like gem-difluoro byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the keto-enol tautomer .

Q. What spectroscopic and crystallographic techniques are used to characterize its structure?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths/angles, confirming the (E)-configuration and planarity of the α,β-unsaturated ketone moiety. Hydrogen-bonding interactions (C–H···F) are analyzed using Mercury CSD 2.0 for packing patterns .
  • NMR/FTIR : 19F^{19}\text{F} NMR distinguishes fluorinated positions, while FTIR identifies carbonyl stretching (~1700 cm1^{-1}) and C–F vibrations (1100–1250 cm1^{-1}). Discrepancies between experimental and calculated (DFT) spectra require validation via Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Advanced Research Questions

Q. How can nonlinear optical (NLO) properties of this compound be experimentally evaluated?

  • Methodological Answer : NLO activity is assessed via:

  • Z-scan technique : Measures third-order nonlinear susceptibility (χ(3)\chi^{(3)}) using a Nd:YAG laser (532 nm). A positive nonlinear refractive index (n2n_2) indicates self-focusing behavior.
  • Second-harmonic generation (SHG) : Powdered samples are irradiated with a Q-switched laser, and SHG efficiency is compared to reference materials like KDP. Theoretical hyperpolarizability (β\beta) values are computed via DFT to validate experimental results .

Q. What computational strategies resolve contradictions in spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., bond-length deviations >0.02 Å) are addressed using:

  • AIM (Atoms in Molecules) theory : Analyzes electron density topology at bond critical points (BCPs) to confirm covalent vs. electrostatic interactions.
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., F···H interactions) to explain packing anomalies. Software like CrystalExplorer17 quantifies contact contributions (e.g., 12% F···H in some derivatives) .

Q. How is this compound investigated for pharmacological activity, and what mechanistic insights are derived?

  • Methodological Answer :

  • In vitro assays : Antifungal activity is tested against Candida spp. via microdilution (MIC values). Cytotoxicity is assessed using MTT assays on mammalian cell lines.
  • Molecular docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP51), revealing steric clashes with fluorophenyl groups that reduce affinity compared to non-fluorinated analogs .

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